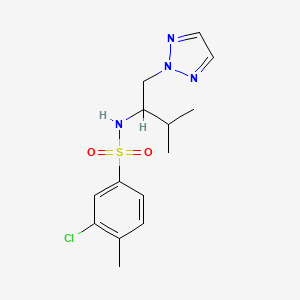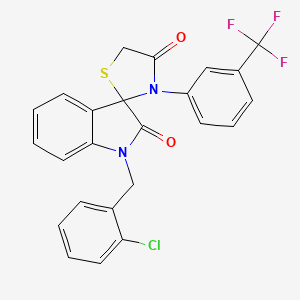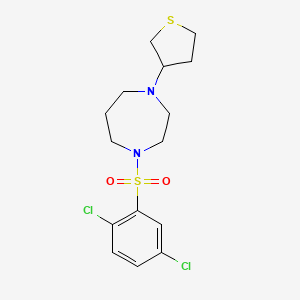
1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. This compound is characterized by the presence of a chlorinated phenoxy group, a piperazine ring, and a propanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 4-methylphenol to form 4-chloro-3-methylphenol. This intermediate is then reacted with epichlorohydrin to form 1-(4-chloro-3-methylphenoxy)-2,3-epoxypropane.
Nucleophilic Substitution: The epoxy intermediate undergoes nucleophilic substitution with piperazine to form 1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-one.
Reduction: Formation of 1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors, enzymes, or other proteins in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenoxy)-3-(piperazin-1-yl)propan-2-ol: Lacks the methyl group on the phenoxy ring.
1-(4-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol: Lacks the chlorine atom on the phenoxy ring.
1-(4-Chloro-3-methylphenoxy)-2-propanol: Lacks the piperazine ring.
Uniqueness
1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride is unique due to the presence of both the chlorinated phenoxy group and the piperazine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-piperazin-1-ylpropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2.2ClH/c1-11-8-13(2-3-14(11)15)19-10-12(18)9-17-6-4-16-5-7-17;;/h2-3,8,12,16,18H,4-7,9-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMZUEDEGKYLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCNCC2)O)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid](/img/structure/B3017175.png)
amino}propanoic acid](/img/structure/B3017176.png)
![5-chloro-2-(methylsulfanyl)-N-{[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B3017178.png)

![N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3017181.png)
![7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3017184.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate](/img/structure/B3017189.png)

![N-(4-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3017192.png)

![N-(3-fluoro-4-methylphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B3017196.png)
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3017197.png)
